Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound that belongs to the class of triazine-based dyes. These compounds are known for their vibrant colors and are commonly used in various industrial applications, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a series of condensation reactions involving cyanuric chloride and various amines
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents, temperature control, and purification steps to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy
Biology
In biological research, this compound is used as a staining agent for visualizing cellular structures and proteins. Its ability to bind to specific biomolecules allows researchers to study cellular processes and interactions.
Medicine
In medicine, this compound is explored for its potential use in diagnostic imaging and targeted drug delivery. Its unique chemical properties enable it to selectively bind to certain tissues or cells, providing valuable information for medical diagnostics.
Industry
In the textile industry, this compound is widely used as a dye for fabrics. Its excellent colorfastness and resistance to fading make it a popular choice for dyeing various textiles, including cotton, wool, and synthetic fibers.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets. The triazine ring and sulfonate groups enable it to form strong interactions with proteins and other biomolecules. These interactions can alter the function or structure of the target molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water, vibrant color, and stability under various conditions make it stand out among similar compounds.
Properties
Molecular Formula |
C40H40N12Na4O16S4 |
---|---|
Molecular Weight |
1165.0 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 |
InChI Key |
FUFMEQTUGKXEQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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